
N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline is a compound that belongs to the class of phosphine ligands. These ligands are widely used in coordination chemistry due to their ability to form stable complexes with various metals. The presence of both phosphine and imine functionalities in the molecule makes it a versatile ligand for various catalytic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline typically involves the condensation of 2-(diphenylphosphino)benzaldehyde with 4-fluoroaniline. The reaction is usually carried out in a solvent such as dichloromethane under mild conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline has several applications in scientific research:
Medicine: Research into its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its versatile reactivity.
Mecanismo De Acción
The mechanism of action of N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline primarily involves its role as a ligand. It coordinates with metal centers through the phosphorus and nitrogen atoms, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and hydrogenation .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(Diphenylphosphino)benzylidene)cyclohexylamine
- 2-(Diphenylphosphino)benzoic acid
- (S)-1-(2-(Diphenylphosphino)phenyl)ethylamine
Uniqueness
N-(2-(Diphenylphosphino)benzylidene)-4-fluoroaniline is unique due to the presence of the fluorine atom, which can influence the electronic properties of the molecule. This can lead to different reactivity and selectivity in catalytic applications compared to similar compounds without the fluorine substituent .
Propiedades
Número CAS |
492442-96-3 |
|---|---|
Fórmula molecular |
C25H19FNP |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
1-(2-diphenylphosphanylphenyl)-N-(4-fluorophenyl)methanimine |
InChI |
InChI=1S/C25H19FNP/c26-21-15-17-22(18-16-21)27-19-20-9-7-8-14-25(20)28(23-10-3-1-4-11-23)24-12-5-2-6-13-24/h1-19H |
Clave InChI |
IKUNJEKCAVXREA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C=NC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


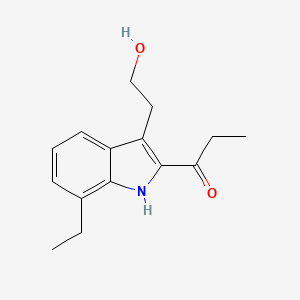
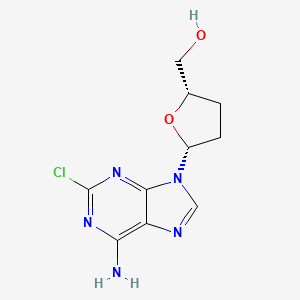

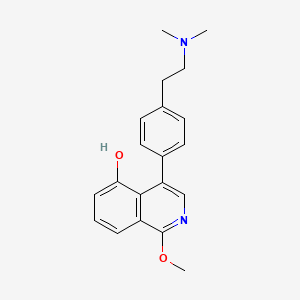
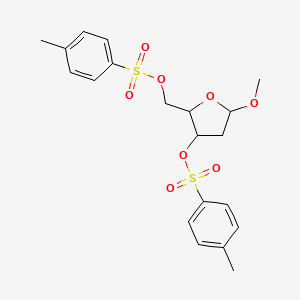


![2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12896652.png)
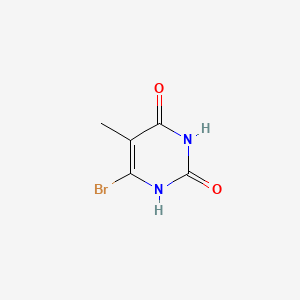
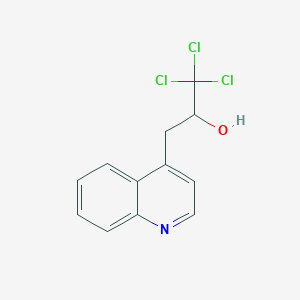
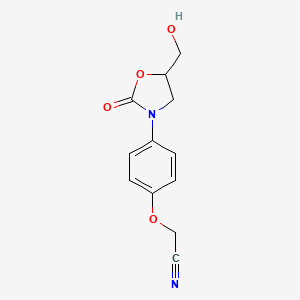
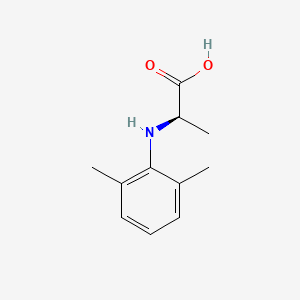
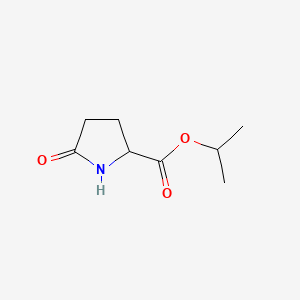
![Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]-](/img/structure/B12896681.png)
